N-BDAVBi, N-(4-((E)-2-(6-((E)-4-(diphenylaMino)styryl)naphtha
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Overview
Description
“N-BDAVBi, N-(4-((E)-2-(6-((E)-4-(diphenylaMino)styryl)naphtha” is a complex organic compound that has garnered interest in various fields of scientific research. Its unique structure and properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-BDAVBi, N-(4-((E)-2-(6-((E)-4-(diphenylaMino)styryl)naphtha” typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of Intermediate Compounds: Initial steps may involve the synthesis of intermediate compounds through reactions such as Friedel-Crafts acylation, Suzuki coupling, or Wittig reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates.
Purification Techniques: Utilizing techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“N-BDAVBi, N-(4-((E)-2-(6-((E)-4-(diphenylaMino)styryl)naphtha” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a catalyst in various organic reactions.
Biology
Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Industry
Dye and Pigment Production: Employed in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism by which “N-BDAVBi, N-(4-((E)-2-(6-((E)-4-(diphenylaMino)styryl)naphtha” exerts its effects involves interactions with specific molecular targets. These may include:
Binding to Receptors: Interaction with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-BDAVBi, N-(4-((E)-2-(6-((E)-4-(diphenylaMino)styryl)naphtha" shares similarities with other organic compounds such as:
Styryl Compounds: Known for their applications in organic electronics.
Naphthalene Derivatives: Used in the synthesis of dyes and pigments.
Uniqueness
The uniqueness of “this compound” lies in its specific structural features and the resulting properties, which may include enhanced stability, reactivity, or specific interactions with biological targets.
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[6-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-13-45(14-6-1)51(46-15-7-2-8-16-46)49-33-27-39(28-34-49)21-23-41-25-31-44-38-42(26-32-43(44)37-41)24-22-40-29-35-50(36-30-40)52(47-17-9-3-10-18-47)48-19-11-4-12-20-48/h1-38H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQPQQULQMWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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